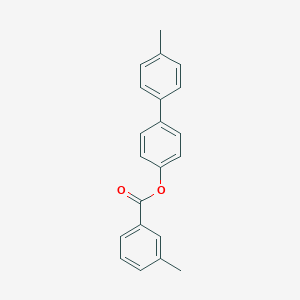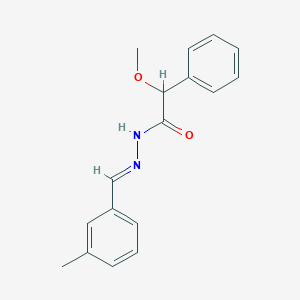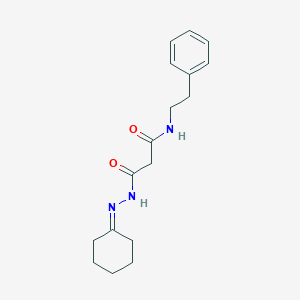
4'-methylbiphenyl-4-yl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a methyl group at the 4’ position and a benzoate ester group at the 3-methyl position. It is a colorless to pale yellow liquid with a pleasant aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate typically involves the esterification of 4’-Methyl[1,1’-biphenyl]-4-ol with 3-methylbenzoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: 4’-Methyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzyl alcohol.
Substitution: 4’-Methyl[1,1’-biphenyl]-4-yl 3-nitrobenzoate.
Applications De Recherche Scientifique
4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of organic reaction mechanisms and synthesis methods.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials with specific optical or electrical properties.
Mécanisme D'action
The mechanism of action of 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active biphenyl moiety, which can then interact with specific pathways. The biphenyl core can participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
4-Methylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 3-methylbenzoate: Lacks the biphenyl core, limiting its applications in receptor binding studies.
4’-Methyl[1,1’-biphenyl]-4-yl benzoate: Similar structure but without the methyl group on the benzoate, affecting its chemical properties.
Uniqueness: 4’-Methyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is unique due to the combination of the biphenyl core and the ester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H18O2 |
|---|---|
Poids moléculaire |
302.4g/mol |
Nom IUPAC |
[4-(4-methylphenyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-15-6-8-17(9-7-15)18-10-12-20(13-11-18)23-21(22)19-5-3-4-16(2)14-19/h3-14H,1-2H3 |
Clé InChI |
DVZMHFCGCGOOJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-N-{2-[2-(1-methylpentylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389818.png)

![N-(4-bromophenyl)-N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389821.png)
![N-(4-ethoxyphenyl)-N-{2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389823.png)
![N-(4-chlorophenyl)-N-{2-[2-(1,2-dimethylbutylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389825.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389827.png)
![N-(4-chlorophenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B389828.png)
![N-(4-bromophenyl)-N-(2-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389829.png)

![2-amino-N-[(Z)-[4-oxo-4-(4-propan-2-ylanilino)butan-2-ylidene]amino]benzamide](/img/structure/B389831.png)
![N-(4-isopropylphenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B389832.png)
![N-(4-isopropylphenyl)-3-{[oxo(3-toluidino)acetyl]hydrazono}butanamide](/img/structure/B389836.png)
![N-(4-chlorophenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B389839.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389840.png)
